tert-Butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

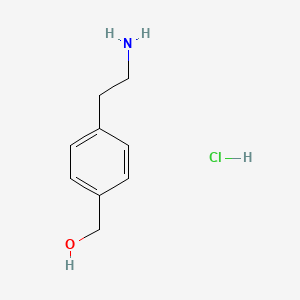

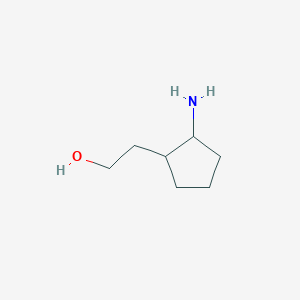

Tert-Butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C18H26N2O4 and its molecular weight is 334.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibacterial Agent Development

Antibacterial Activities

Research has identified various 7-substituted-1-tert-butyl-6-fluoro-1,8-naphthyridine-3-carboxylic acids, closely related to the tert-Butyl compound , as potent antibacterial agents. These compounds have demonstrated significant in vitro and in vivo activities against various bacterial strains, leading to the development of promising therapeutic agents (Bouzard et al., 1989), (Bouzard et al., 1992).

Antimycobacterial Properties

Compounds structurally related to tert-Butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-1,8-naphthyridine have shown promising results against Mycobacterium tuberculosis, including multi-drug-resistant strains. This highlights their potential as effective antimycobacterial agents (Sriram et al., 2007).

Synthesis and Chemical Characterization

Chemical Synthesis

The tert-Butyl compound and its derivatives have been a subject of chemical synthesis studies, leading to the development of various synthetic methods and exploration of their chemical properties. This includes the synthesis of naphtho[1,6]naphthyridine derivatives under catalyst-free conditions, offering insights into more efficient and eco-friendly synthetic routes (Mu et al., 2015).

Thermal and Structural Analyses

Detailed thermal and X-ray analyses, along with DFT studies, have been conducted on tert-butyl derivatives. These studies provide crucial information on the molecular and crystal structure, stability, and intramolecular interactions, which are essential for understanding their chemical behavior and potential applications (Çolak et al., 2021).

Potential for Drug Development

- Drug Precursor Potential: The tert-Butyl compound has been identified as a precursor in the synthesis of various small molecule anticancer drugs. This suggests its potential utility in the development of novel therapeutic agents targeting specific pathways in cancer treatment (Zhang et al., 2018).

Wirkmechanismus

Target of Action

It is known that similar compounds are used in the construction of peptidomimetic supramolecular assemblies .

Mode of Action

The compound is used in the synthesis of polypeptoids bearing carboxylic acid groups on the N-substituent . These polypeptoids are synthesized using primary amine initiators to produce the corresponding poly(N-(3-tert-butoxy-3-oxopropyl) glycine) . The polymerization proceeds in a controlled manner, with the cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) being readily unveiled in mild acidic conditions .

Biochemical Pathways

The compound is involved in the ring-opening polymerization of N-substituted glycine derived N-carboxyanhydrides . This process leads to the synthesis of polypeptoids, which are increasingly investigated as a new class of biopolymers for various applications .

Pharmacokinetics

The hydrodynamic size of the resulting poly(n-(2-carboxyethyl) glycine) polymer in water can be controlled by the solution ph , suggesting that the bioavailability of the compound may be influenced by pH conditions.

Result of Action

The result of the compound’s action is the production of well-defined polypeptoids that have quantitative functional sidechain presence and tailorable polymer chain length . These polypeptoids are useful building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties .

Action Environment

Environmental factors such as pH can influence the compound’s action, efficacy, and stability . For instance, the hydrodynamic size of the resulting poly(N-(2-carboxyethyl) glycine) polymer in water can be controlled by the solution pH .

Eigenschaften

IUPAC Name |

tert-butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-5-23-15(21)11-10-14-9-8-13-7-6-12-20(16(13)19-14)17(22)24-18(2,3)4/h8-9H,5-7,10-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCNCUORIDQDBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=NC2=C(CCCN2C(=O)OC(C)(C)C)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743325 |

Source

|

| Record name | tert-Butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272758-04-9 |

Source

|

| Record name | tert-Butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride](/img/structure/B1374711.png)

![Benzo[C]isothiazol-7-amine](/img/structure/B1374716.png)

![Benzenemethanamine, N-[6-(1-methyl-3-phenylpropoxy)hexyl]-](/img/structure/B1374719.png)